(e)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one

Triticonazole synthesis Metconazole intermediate Benzylidene vs. benzyl cyclopentanone

(E)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one (CAS 164058-20-2; synonym DMBCP; molecular formula C₁₄H₁₅ClO; MW 234.72) is a benzylidene cyclopentanone derivative bearing a 4-chlorophenyl substituent in the E-configuration at the 5-position of the 2,2-dimethylcyclopentan-1-one scaffold. The compound is formally registered under REACH (EC 410-440-9) with a declared intermediate use only status, reflecting its established industrial role as the penultimate precursor in the multi-step synthesis of triticonazole, a chiral triazole agricultural fungicide.

Molecular Formula C14H15ClO
Molecular Weight 234.72 g/mol
CAS No. 164058-20-2
Cat. No. B12336710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(e)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one
CAS164058-20-2
Molecular FormulaC14H15ClO
Molecular Weight234.72 g/mol
Structural Identifiers
SMILESCC1(CCC(=CC2=CC=C(C=C2)Cl)C1=O)C
InChIInChI=1S/C14H15ClO/c1-14(2)8-7-11(13(14)16)9-10-3-5-12(15)6-4-10/h3-6,9H,7-8H2,1-2H3/b11-9+
InChIKeyDHZKFHRKOKWCKA-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one (CAS 164058-20-2): Verified Triticonazole Intermediate & Benzylidene Cyclopentanone Building Block


(E)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one (CAS 164058-20-2; synonym DMBCP; molecular formula C₁₄H₁₅ClO; MW 234.72) is a benzylidene cyclopentanone derivative bearing a 4-chlorophenyl substituent in the E-configuration at the 5-position of the 2,2-dimethylcyclopentan-1-one scaffold . The compound is formally registered under REACH (EC 410-440-9) with a declared intermediate use only status, reflecting its established industrial role as the penultimate precursor in the multi-step synthesis of triticonazole, a chiral triazole agricultural fungicide [1]. The α,β-unsaturated ketone motif and the specific E-olefin geometry are structurally encoded features that directly pre-determine downstream reactivity for the final triazole installation step, distinguishing it from closely related saturated cyclopentanone analogs employed in alternative triazole fungicide syntheses [2].

Why 5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one (CAS 164058-20-2) Cannot Be Replaced by a Generic Cyclopentanone Analog


The benzylidene cyclopentanone class encompasses structurally similar compounds that differ critically in oxidation state at the C5 substituent, and this single structural variable dictates which final triazole fungicide the intermediate serves. The target compound retains an exocyclic E-configured carbon–carbon double bond (benzylidene), which is preserved through to the final product triticonazole [1]. Its closest structural neighbor—5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone (CAS 115851-28-0; C₁₄H₁₇ClO)—bears a saturated benzyl group at the identical position and is the designated key intermediate for metconazole, an entirely different triazole fungicide with distinct regulatory approvals, patent families, and crop-protection indications [2][3]. Substituting one for the other would route the synthesis toward the wrong active pharmaceutical or agrochemical ingredient. Furthermore, the E-configuration of the benzylidene double bond is a non-negotiable stereochemical requirement: triticonazole is employed exclusively as a racemic mixture of E-stereoisomers, meaning any Z-isomer contamination or premature reduction of the double bond renders the downstream product stereochemically invalid .

Quantitative Evidence Guide for (E)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one (CAS 164058-20-2): Comparator-Based Differentiation Data


Synthetic Destination Determinism: Triticonazole Intermediate vs. Metconazole Intermediate — Molecular Formula and Oxidation State Comparison

The target compound (CAS 164058-20-2) and its closest structural analog 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone (CAS 115851-28-0) are assigned to mutually exclusive synthetic pathways by patent literature. The target compound is the documented intermediate for triticonazole (Patent CN104130117A) [1], whereas the saturated analog is the documented key intermediate for metconazole (Patent AT-E266629-T1) [2]. This divergence originates from the oxidation state at C5: the target retains an sp²-hybridized benzylidene carbon (C₁₄H₁₅ClO, MW 234.72, one degree of unsaturation from the exocyclic double bond), while the comparator possesses an sp³-hybridized benzyl carbon (C₁₄H₁₇ClO, MW 236.74, fully saturated side-chain). The metconazole synthesis patent (CN114230531A) explicitly describes a benzylidene-to-benzyl reduction step, confirming that the saturated comparator is generated downstream from a benzylidene precursor and is not interchangeable with the benzylidene intermediate destined for triticonazole [3].

Triticonazole synthesis Metconazole intermediate Benzylidene vs. benzyl cyclopentanone Triazole fungicide precursor

Synthetic Performance Benchmarking: Catalyst-Dependent Yield and Purity Ranges from Patent CN104130117A

Patent CN104130117A discloses three embodiments for the preparation of the target compound that permit internal benchmarking of synthetic performance as a function of catalyst and solvent selection [1]. Embodiment 1 (p-toluenesulfonic acid catalyst, toluene solvent, 70 °C) achieved the highest Intermediate I purity of 98.9% (HPLC) and a yield of 98.2% (calculated as cyclopentanone). Embodiment 2 (anhydrous aluminum sulfate catalyst, cyclohexane solvent, reflux) yielded Intermediate I at 97.3% purity and 92.2% yield — a purity decrement of 1.6 percentage points and a yield decrement of 6.0 percentage points relative to Embodiment 1. Embodiment 3 (anhydrous aluminum sulfate, cyclohexane, 40 °C) gave the lowest values: 96.0% purity and 91.4% yield. These data establish a performance envelope: under optimized conditions (Embodiment 1), the intermediate can be obtained with HPLC purity approaching 99% and near-quantitative yield; suboptimal catalyst and temperature conditions erode purity by up to 2.9 percentage points and yield by up to 6.8 percentage points.

Synthetic yield optimization HPLC purity Catalyst comparison Process chemistry

E-Configuration Stereochemical Gatekeeping: Why Z-Isomer or Saturated Analogs Are Chemically Invalid for Triticonazole Synthesis

Triticonazole is employed exclusively as a racemic mixture of E-configured stereoisomers [1]. The E-geometry of the benzylidene double bond in the target compound (CAS 164058-20-2) is therefore a mandatory stereochemical specification: only the E-isomer can propagate through the subsequent triazole installation and chiral resolution steps to yield the approved triticonazole stereoisomer pair. The Z-isomer of 5-(4-chlorobenzylidene)-2,2-dimethylcyclopentan-1-one would, upon triazole addition, produce the (Z)-triticonazole diastereomer, which is absent from all regulatory approvals and commercial product specifications . Similarly, the saturated analog (CAS 115851-28-0) eliminates the stereochemical axis entirely but routes the synthesis to metconazole rather than triticonazole. While no published study reports a direct head-to-head comparison of E- vs. Z-isomer reactivity in this specific scaffold, the class-level inference is unambiguous: the E-configuration is a structurally encoded requirement traceable from the final product back through every intermediate [2].

E/Z stereochemistry Triticonazole stereoisomer Olefin geometry specification Chiral fungicide intermediate

REACH Regulatory Designation: Intermediate-Use-Only Status as a Procurement Compliance Gate

Under EU REACH, the target compound (DMBCP, EC 410-440-9, CAS 164058-20-2) is registered with the explicit designation 'Intermediate use only,' as recorded in the ECHA registered substances dossier [1]. This regulatory classification carries legally binding implications for procurement and downstream use: the substance may only be manufactured, imported, and used for the synthesis of other chemical substances under strictly controlled conditions. This distinguishes it from general-purpose benzylidene cyclopentanone research chemicals that may be registered as full substances without use restrictions. The registration status is 'Active' with a 'Joint' registration type and a registration date of 14-02-2011, indicating a mature, industry-supported registration rather than a provisional or single-company filing [2]. For comparison, many structurally related benzylidene cyclopentanone derivatives lack any REACH registration, placing them outside the scope of compliant industrial procurement within the EU/EEA.

REACH regulation Intermediate use only Regulatory compliance Substance registration

α,β-Unsaturated Ketone Reactivity: Conjugated Enone System as a Functional Handle for Downstream Triazole Installation

The target compound contains an α,β-unsaturated ketone (enone) system in which the exocyclic benzylidene double bond is conjugated with the cyclopentanone carbonyl. This conjugated system is the reactive functional handle that enables the subsequent 1,2,4-triazole installation step via nucleophilic addition to the electrophilic β-carbon, a key transformation in the triticonazole synthesis pathway described in patent CN104130117A [1]. In contrast, the saturated analog 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone (CAS 115851-28-0) lacks this conjugated enone system and therefore cannot undergo the same conjugate addition chemistry; its downstream functionalization toward metconazole proceeds through entirely different reaction manifolds (epoxidation and reduction) as documented in patent CN114230531A [2]. No peer-reviewed kinetic comparison of conjugate addition rates between these two specific compounds has been published; however, the well-established principles of α,β-unsaturated carbonyl reactivity provide a class-level inference that the enone system of the target compound enables a reactivity mode that is structurally impossible for the saturated comparator.

α,β-Unsaturated ketone Michael acceptor Conjugate addition Triazole installation

Validated Application Scenarios for (E)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one (CAS 164058-20-2) Based on Quantitative Evidence


Triticonazole API Manufacturing: Penultimate Intermediate Sourcing with Stereochemical Specification

As the direct penultimate precursor in the triticonazole synthesis route [1], this compound is procured by agrochemical manufacturers who require a validated E-configuration benzylidene intermediate for the final triazole installation step. Procurement specifications must mandate E-isomer identity (no Z-isomer above detection limit) and minimum HPLC purity of ≥97% (benchmarked against the 98.9% optimum demonstrated in patent CN104130117A Embodiment 1) [2]. The REACH 'Intermediate use only' registration provides regulatory coverage for strictly controlled on-site conversion to triticonazole within EU/EEA territories [3].

Process Chemistry Optimization: Catalyst and Solvent Screening Using Patent-Benchmarked Yield Ranges

The three embodiments in patent CN104130117A provide a directly usable benchmarking dataset for process R&D teams optimizing the oximation–condensation route [1]. The documented yield range of 91.4%–98.2% and purity range of 96.0%–98.9% establish performance expectations against which novel catalyst systems (e.g., heterogeneous catalysts, biocatalytic alternatives) or continuous-flow adaptations can be quantitatively compared. Any new synthetic protocol claiming superiority should demonstrate yield exceeding 98.2% or purity exceeding 98.9% under comparable or milder conditions.

Supply Chain De-Risking: Verification of Correct Intermediate for Triticonazole vs. Metconazole Pathway

Given that 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone (CAS 115851-28-0) is the metconazole intermediate and shares the same 4-chlorophenyl substituent and gem-dimethyl cyclopentanone core [1][2], procurement quality control must include an identity test that discriminates between the benzylidene (C₁₄H₁₅ClO, MW 234.72) and benzyl (C₁₄H₁₇ClO, MW 236.74) oxidation states. High-resolution mass spectrometry (HRMS) or ¹H NMR integration of the vinyl proton (characteristic of the benzylidene C–H, absent in the saturated analog) are recommended identity-confirmation methods.

Regulatory-Compliant Research Supply: REACH-Registered Intermediate for European Laboratories

For research laboratories and pilot-plant facilities operating within EU/EEA jurisdictions, the target compound's active REACH registration (EC 410-440-9) as a jointly registered intermediate [1] provides a compliant procurement pathway that many structurally related, unregistered benzylidene cyclopentanone research chemicals cannot offer. This is particularly relevant for CROs and CDMOs performing process development for triticonazole generic filings, where documented regulatory status of all intermediates is an audit requirement.

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